molecular formula C14H10ClFO3 B6406617 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid CAS No. 1261909-63-0

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6406617
CAS No.: 1261909-63-0
M. Wt: 280.68 g/mol
InChI Key: AIWGQAFMLKFCHR-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of chloro, methoxy, and fluorine substituents on a benzoic acid core

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-4-12(15)10(7-9)11-6-8(14(17)18)2-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWGQAFMLKFCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691019
Record name 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-63-0
Record name 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a methoxy-substituted phenyl ring followed by the introduction of a fluorine atom on the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro, methoxy, and fluorine groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Chlorophenylboronic acid

Comparison: Compared to these similar compounds, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid is unique due to the specific combination of substituents on the benzoic acid core. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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